Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid
Description
Systematic IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is (2S,4S)-1-benzoyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid . This nomenclature reflects its stereochemical configuration and functional group arrangement. The molecular formula is C~27~H~24~N~2~O~5~ , with a molecular weight of 456.5 g/mol . The structure comprises a pyrrolidine ring substituted at positions 1 and 4 with a benzoyl group and a fluorenylmethyloxycarbonyl (Fmoc)-protected amine, respectively, while position 2 features a carboxylic acid moiety.
CAS Registry Number and Alternative Synonyms
The CAS Registry Number for this compound is 204321-85-7 . It is cataloged under multiple synonyms across scientific and commercial databases, including:
These synonyms emphasize variations in punctuation, hyphenation, and functional group ordering while retaining stereochemical specificity.
Stereochemical Designation: (2S,4S) Configuration Significance
The (2S,4S) stereochemical designation indicates the absolute configuration at the second and fourth carbon atoms of the pyrrolidine ring. This configuration governs the molecule’s three-dimensional geometry, which is critical for its role in peptide synthesis.
Spatial Orientation :
- The S configuration at C2 positions the carboxylic acid group in a specific orientation, enabling controlled coupling reactions during solid-phase peptide synthesis.
- The S configuration at C4 ensures the Fmoc-protected amine is positioned to influence ring puckering, favoring the endo conformation in proline-derived peptides.
Conformational Impact :
Synthetic Utility :
- The stereochemical integrity of (2S,4S) derivatives is essential for constructing peptides with predictable secondary structures, such as β-turns or polyproline type II helices.
- Deviations in stereochemistry (e.g., 2R or 4R) alter hyperconjugative interactions between σ(C–X) and σ*(C–N) orbitals, reducing conformational stability.
The (2S,4S) configuration thus serves as a cornerstone for designing peptides with tailored structural and functional properties.
Properties
IUPAC Name |
(2S,4S)-1-benzoyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c30-25(17-8-2-1-3-9-17)29-15-18(14-24(29)26(31)32)28-27(33)34-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,33)(H,31,32)/t18-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWZZGPYBGALGM-UUOWRZLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373258 | |
| Record name | Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204321-85-7 | |
| Record name | Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid typically involves several steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the amino and benzoyl groups. The Fmoc group is then added to protect the amino group. The key steps in the synthesis include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Amino and Benzoyl Groups: This step often involves selective functionalization of the pyrrolidine ring.
Fmoc Protection: The amino group is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids.
Substitution Reactions: The benzoyl group can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains.
Substituted Derivatives: Substitution reactions yield various modified derivatives.
Scientific Research Applications
Peptide Synthesis
Role as a Protecting Group:
Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid is primarily utilized as a protecting group in solid-phase peptide synthesis (SPPS). This compound allows for the selective modification of amino acids while preserving other functional groups, which is crucial for assembling complex peptides.
Case Study:
In a study published in the Journal of the American Chemical Society, researchers demonstrated the effectiveness of Fmoc-based protecting groups in synthesizing cyclic peptides with enhanced biological activity. The use of this compound facilitated the formation of stable peptide bonds without unwanted side reactions .
Drug Development
Enhancing Stability and Bioavailability:
This compound plays a pivotal role in designing peptide-based therapeutics. By incorporating this compound into drug candidates, researchers can enhance their stability and bioavailability.
Case Study:
A recent investigation into peptide drug candidates highlighted how the inclusion of this compound improved pharmacokinetic profiles. The study showed that peptides synthesized with this protecting group exhibited longer half-lives and better absorption rates in vivo compared to those synthesized without it .
Bioconjugation
Facilitating Targeted Drug Delivery:
this compound is employed in bioconjugation processes to attach peptides to biomolecules such as antibodies or nanoparticles. This application is essential for developing targeted drug delivery systems.
Data Table: Bioconjugation Applications
Research in Neuroscience
Synthesis of Neuropeptides:
In neuroscience research, this compound is crucial for synthesizing neuropeptides, which are vital for understanding neurological pathways and developing treatments for neurodegenerative diseases.
Case Study:
A study focused on neuropeptide synthesis utilized this compound to create analogs that modulate neurotransmitter release. The findings indicated that these analogs could potentially lead to new therapies for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the assembly of peptide chains.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below highlights critical distinctions between the target compound and structurally related Fmoc-protected pyrrolidine derivatives:
Impact of Stereochemistry
- (2S,4S) vs. (2S,4R) Isomers : The stereochemistry at C4 significantly influences peptide backbone conformation. For instance, (2S,4S)-configured compounds stabilize polyproline helices, while (2S,4R) isomers may disrupt helical structures . In the case of the target compound, the (2S,4S) configuration enhances hybridization stability with DNA compared to its (2S,4R) counterpart .
Functional Group Comparisons
- Amino vs. Azido Groups: Unlike Fmoc-(4R)-azido-L-proline (CAS 702679-55-8), which contains an azido group for click chemistry, the target compound’s free amino group enables traditional coupling reactions without requiring Cu(I)-catalyzed cycloadditions .
- Benzoyl vs. Phenyl Substituents : The benzoyl group in the target compound increases steric bulk and hydrophobicity compared to phenyl-substituted analogs like (2S,4S)-1-Fmoc-4-phenyl-pyrrolidine-2-carboxylic acid. This property may enhance membrane permeability in drug candidates .
Protecting Group Strategies
- Fmoc vs. Boc Protection: The Boc-protected analog (221352-74-5) allows sequential deprotection (Boc via acidolysis, Fmoc via base), enabling complex peptide architectures. However, the target compound’s lack of Boc protection simplifies synthesis for applications requiring rapid amino group accessibility .
Biological Activity
Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid (CAS No. 204321-85-7) is a compound of significant interest in the field of medicinal chemistry and peptide synthesis. Its structure features a fluorene-derived protecting group (Fmoc), which is commonly used to protect amino groups during peptide synthesis. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C27H24N2O5
- Molecular Weight : 456.49 g/mol
- CAS Number : 204321-85-7
- MDL Number : MFCD00673784
The biological activity of this compound is largely attributed to its ability to serve as a building block in peptide synthesis. The compound's structure allows it to participate in various biochemical reactions, particularly in the formation of peptide bonds. Its incorporation into peptides can influence the stability and bioactivity of the resulting compounds.
Applications in Drug Development
Research has indicated that derivatives of this compound can exhibit significant pharmacological properties. For instance, studies have shown that certain analogs can act as inhibitors for various enzymes or receptors, which are crucial in disease processes such as cancer and viral infections.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine derivatives could inhibit specific proteases involved in cancer progression. The inhibition was quantified using enzyme assays, revealing IC50 values in the low micromolar range, indicating potent activity against these targets .
- Peptide Synthesis : The compound has been utilized in solid-phase peptide synthesis (SPPS) protocols, where its Fmoc group allows for selective deprotection under mild conditions. This property enhances the efficiency of synthesizing complex peptides with diverse functionalities .
- Antiviral Activity : Research involving pyrrolidine derivatives has suggested potential antiviral properties against Hepatitis C virus (HCV). The structural modifications allowed for improved binding affinities to viral proteins, showcasing a promising avenue for therapeutic development .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
